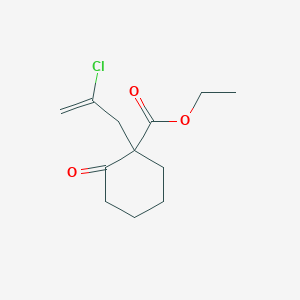
3,7-Dimethyl-8-(4-methylbenzene-1-sulfonyl)oct-6-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethyl-8-(4-methylbenzene-1-sulfonyl)oct-6-en-1-ol is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a sulfonyl group and an octenol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-8-(4-methylbenzene-1-sulfonyl)oct-6-en-1-ol typically involves multiple steps:
Formation of the Benzene Derivative: The starting material, 4-methylbenzenesulfonyl chloride, is prepared by sulfonation of toluene followed by chlorination.
Alkylation: The benzene derivative undergoes Friedel-Crafts alkylation with an appropriate alkyl halide to introduce the octenol chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-8-(4-methylbenzene-1-sulfonyl)oct-6-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the octenol chain can be reduced to form a saturated alkane.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated alkanes.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
3,7-Dimethyl-8-(4-methylbenzene-1-sulfonyl)oct-6-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe to study enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-8-(4-methylbenzene-1-sulfonyl)oct-6-en-1-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The octenol chain may also interact with lipid membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
3,7-Dimethyloct-6-en-1-ol: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
4-Methylbenzenesulfonic acid: Similar structure but lacks the octenol chain.
Uniqueness
3,7-Dimethyl-8-(4-methylbenzene-1-sulfonyl)oct-6-en-1-ol is unique due to the combination of a benzene ring with a sulfonyl group and an octenol chain. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Properties
CAS No. |
90165-52-9 |
|---|---|
Molecular Formula |
C17H26O3S |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
3,7-dimethyl-8-(4-methylphenyl)sulfonyloct-6-en-1-ol |
InChI |
InChI=1S/C17H26O3S/c1-14(11-12-18)5-4-6-16(3)13-21(19,20)17-9-7-15(2)8-10-17/h6-10,14,18H,4-5,11-13H2,1-3H3 |
InChI Key |
JLAMIJQAKAZJCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=CCCC(C)CCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




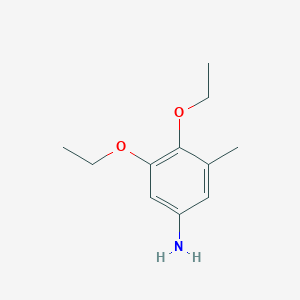
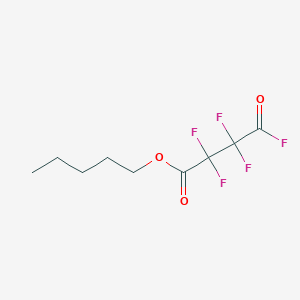
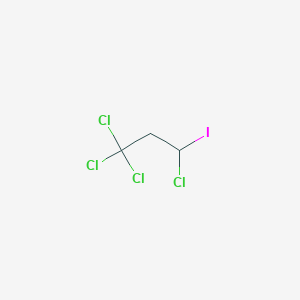
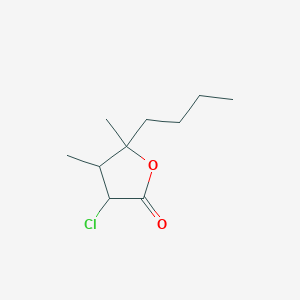
![1-[1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl)propan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene](/img/structure/B14360861.png)
![4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid](/img/structure/B14360866.png)
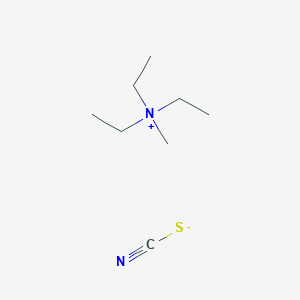
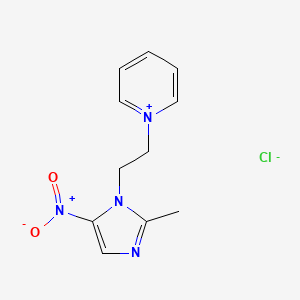
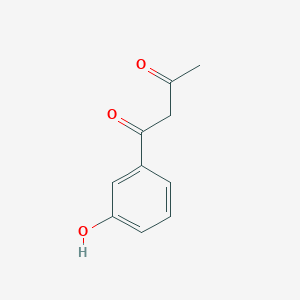
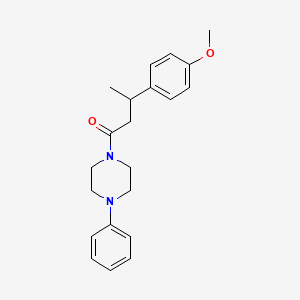
![[(4-tert-Butylcyclohex-1-en-1-yl)selanyl]benzene](/img/structure/B14360902.png)
